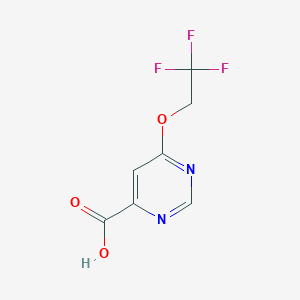

6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)2-15-5-1-4(6(13)14)11-3-12-5/h1,3H,2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWUQVUXOUYYOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1OCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Preparation of Intermediate Compound II

- Reactants: Compound IV (ethyl pyruvate derivative) and Compound V (dimethylformamide dimethyl acetal).

- Conditions: Mix at room temperature in N,N-dimethylformamide (DMF), stir for 12 hours at 25°C.

- Outcome: Formation of 4-dimethylamino-2-oxo-3-butenoic acid ethyl ester (compound II) with about 62% yield.

Step 2: Preparation of Trifluoroacetamidine (Compound III)

- Reactants: Trifluoroacetamide (compound VI) and a dehydrant such as phosphorus pentoxide.

- Conditions: Heat mixture from room temperature to 150°C over 24 hours; the generated trifluoroacetonitrile gas is passed through liquefied ammonia cooled below -40°C.

- Outcome: Formation of trifluoroacetamidine (compound III) with 84% yield.

Step 3: Formation of 2-Trifluoromethyl Pyrimidine-4-carboxylic Acid Ethyl Ester (Compound I)

- Reactants: Compound II and freshly prepared trifluoroacetamidine (compound III).

- Conditions: Stir in dehydrated ethanol, warm to 50°C, add compound III dropwise, reflux for 2 hours, then cool and isolate product.

- Outcome: White crystalline product with 82% yield.

This method emphasizes:

- Use of alcohol solvents such as ethanol or methanol.

- Heating between 80-120°C during intermediate steps.

- Use of dehydrants like phosphorus pentoxide or polyphosphoric acid.

- Control of reaction time from 2 to 24 hours depending on step.

Specific Considerations for 6-(2,2,2-Trifluoroethoxy) Substitution

The trifluoroethoxy group at the 6-position can be introduced via nucleophilic substitution or etherification reactions involving:

- Starting pyrimidine derivatives bearing a suitable leaving group at the 6-position (e.g., halogen).

- Reaction with 2,2,2-trifluoroethanol or its derivatives under basic or catalytic conditions.

Although explicit detailed protocols for this exact substitution are less documented, the general approach involves:

- Activation of the pyrimidine ring at the 6-position.

- Reaction with trifluoroethanol or trifluoroethoxy reagents.

- Use of solvents such as DMF, acetonitrile, or dioxane.

- Temperature control typically between 50-120°C.

Reaction Conditions and Solvents

| Step | Solvent(s) | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Formation of compound II | DMF, ethanol, oxolane | 25-45 | 12-24 | Stirring at room temp to mild heating |

| Preparation of trifluoroacetamidine (III) | None (neat with dehydrant) | 100-150 | 24 | Phosphorus pentoxide as dehydrant |

| Coupling to form compound I | Ethanol, methanol, acetonitrile | 50-85 | 2-24 | Reflux conditions for completion |

| Etherification for trifluoroethoxy group | DMF, acetonitrile, dioxane | 50-120 | Variable | Requires activated pyrimidine precursor |

Yield and Purity

- Yields for intermediate steps range from 60-85%, with final product yields around 80%.

- Purification typically involves crystallization from aqueous or alcoholic solvents.

- Reaction monitoring by TLC or HPLC is recommended to ensure completeness.

Summary Table of Preparation Steps

| Step No. | Reaction Description | Key Reagents | Conditions | Yield (%) | Product Description |

|---|---|---|---|---|---|

| 1 | Synthesis of 4-dimethylamino-2-oxo-3-butenoic acid ethyl ester (II) | Ethyl pyruvate (IV), DMF dimethyl acetal (V) | 25°C, 12h, DMF | 62 | Brownish black oily liquid |

| 2 | Preparation of trifluoroacetamidine (III) | Trifluoroacetamide (VI), P2O5 | 100-150°C, 24h, neat | 84 | Colorless oil liquid |

| 3 | Coupling to form 2-trifluoromethyl pyrimidine-4-carboxylic acid ethyl ester (I) | Compound II, compound III, ethanol | 50-85°C, reflux, 2h | 82 | White crystalline solid |

| 4 | Introduction of 6-(2,2,2-trifluoroethoxy) group | Activated pyrimidine, 2,2,2-trifluoroethanol | 50-120°C, solvent dependent | Variable | Target compound with trifluoroethoxy |

Research Findings and Optimization

- The method described offers strong controllability and scalability suitable for industrial production.

- The choice of dehydrants and solvents significantly impacts reaction efficiency.

- Temperature and reaction time optimization enhances yield and purity.

- The trifluoroethoxy substitution improves lipophilicity and biological activity, making the compound valuable for pharmaceutical applications.

Chemical Reactions Analysis

6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

Ion Channel Modulation

Research indicates that 6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid acts as an inhibitor of sodium channels. This property makes it a candidate for treating various neurological conditions, including pain management. The trifluoroethoxy group may enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy in biological systems.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its structural characteristics allow it to interact with bacterial targets effectively, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

Preliminary studies have shown that derivatives of this compound can inhibit cell proliferation in different cancer cell lines. The inhibition of specific kinases involved in cancer progression suggests that this compound may have anticancer properties worthy of further investigation.

Synthesis and Purification

The synthesis of this compound can be achieved through several methods involving standard organic synthesis techniques. Purification processes such as chromatography are typically employed to isolate the desired compound effectively.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrimidine ring can lead to significant changes in potency and selectivity against biological targets. For instance:

| Compound Variant | Modifications | Biological Activity |

|---|---|---|

| Base Compound | None | Standard activity |

| Variant A | Addition of methyl group | Increased potency |

| Variant B | Trifluoromethyl substitution | Enhanced solubility |

Case Study 1: Ion Channel Inhibition

A study evaluated the inhibitory effects of this compound on sodium channels. The results indicated significant inhibition at low concentrations (IC50 values around 30 nM), suggesting its potential use in pain management therapies.

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial activity, derivatives containing the pyrimidine ring were tested against E. coli and other pathogens. The compound exhibited IC50 values indicating effective inhibition of bacterial growth, supporting its application in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of specific pathways and biological processes, depending on the target molecule .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical attributes of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid with related compounds:

Key Structural and Functional Differences

Trifluoroethoxy (-OCF₂CF₃) vs. Trifluoromethyl (-CF₃): The trifluoroethoxy group in the target compound introduces greater steric bulk and higher lipophilicity (logP ~1.5–2.0 estimated) compared to the -CF₃ group (logP ~1.0–1.5). This may enhance membrane permeability but reduce aqueous solubility .

Carboxylic Acid vs. Ester Derivatives :

- The free carboxylic acid in the target compound facilitates salt formation (e.g., with amines) for improved crystallinity, whereas ester derivatives (e.g., ethyl esters) are often used as prodrugs to enhance oral bioavailability .

Biological Activity Insights :

- Pyrimidine-4-carboxylic acids with electron-withdrawing groups (e.g., -CF₃, -Cl) are frequently employed in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .

- The trifluoroethoxy group’s metabolic stability (resistant to oxidative degradation) could make the target compound advantageous in long-acting therapeutics .

Biological Activity

6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activity. The trifluoroethoxy group enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with various biological targets. This article reviews the biological activities, mechanisms of action, and potential therapeutic applications of this compound.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. The lipophilic nature of the trifluoroethoxy group allows the compound to modulate various biological pathways by binding to molecular targets such as:

- Enzymes : The compound has been shown to inhibit tryptophan hydroxylase, an enzyme crucial for serotonin biosynthesis. This inhibition can lead to reduced serotonin levels, which may have implications for treating mood disorders like anxiety and depression .

- Ion Channels : Research indicates that derivatives of this compound exhibit significant activity as sodium channel inhibitors, making them relevant for pain management and neurological disorders.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antimicrobial Properties : Initial studies suggest that this compound may possess antimicrobial activity, although further research is needed to elucidate its efficacy against specific pathogens.

- Anticancer Potential : Some derivatives have been investigated for their cytotoxic effects on cancer cells, with promising results indicating potential as anticancer agents .

- Neuropharmacological Effects : The modulation of serotonin levels through tryptophan hydroxylase inhibition suggests potential applications in treating mood disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives similar to this compound. Here are some notable findings:

-

Tryptophan Hydroxylase Inhibition :

- A study demonstrated that 2-phenyl derivatives of the compound effectively inhibited tryptophan hydroxylase, leading to altered serotonin levels and potential therapeutic effects in mood disorders.

-

Sodium Channel Modulation :

- Research on related compounds indicated their effectiveness in modulating sodium channels, which are critical for neuronal signaling and pain pathways.

- Cytotoxic Activity :

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic strategies for preparing 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid?

The synthesis typically involves functionalizing the pyrimidine ring at the 6-position with a trifluoroethoxy group. A common approach includes:

- Step 1 : Coupling trifluoroethanol to a halogenated pyrimidine precursor (e.g., 6-chloropyrimidine-4-carboxylic acid) via nucleophilic substitution. This may require a strong base like NaH or K₂CO₃ in anhydrous DMF at elevated temperatures (60–80°C) .

- Step 2 : Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

- Characterization : Confirm structure via -NMR (e.g., δ 4.5–5.0 ppm for trifluoroethoxy protons), -NMR (δ -75 to -80 ppm), and LCMS (M+1 ion matching theoretical mass). Purity should be validated by HPLC (>95%) .

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

- Experimental Protocol : Test solubility in common solvents (DMSO, DMF, methanol) via serial dilution followed by visual inspection or UV-Vis spectroscopy for precipitation.

- Key Considerations : Trifluoroethoxy groups enhance lipophilicity, so aqueous solubility may require co-solvents (e.g., 10% DMSO in PBS). For biological assays, ensure compatibility with buffer systems (pH 7.4) to avoid aggregation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : -NMR to identify aromatic protons and trifluoroethoxy signals; -NMR to confirm carbonyl (C=O) and pyrimidine ring carbons.

- Mass Spectrometry : High-resolution ESI-MS for exact mass confirmation.

- Additional Methods : IR spectroscopy to verify carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and C-F bonds (1000–1300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the introduction of the trifluoroethoxy group while minimizing side reactions?

- Reaction Optimization : Use dry solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis. Monitor reaction progress via TLC or in situ -NMR to detect intermediates.

- Side Reaction Mitigation : If competing O-alkylation occurs, switch to bulkier bases (e.g., DBU) or lower temperatures. For scale-up, consider flow chemistry to enhance reproducibility .

Q. How should researchers address contradictory spectral data (e.g., unexpected 1H^1H1H-NMR shifts) in structural elucidation?

- Case Study : If downfield shifts suggest tautomerism (e.g., keto-enol forms), perform variable-temperature NMR or use deuterated solvents like DMSO-d₆ to stabilize specific tautomers.

- Validation : Compare experimental data with computational predictions (DFT calculations for chemical shifts) or synthesize a methyl ester derivative to simplify interpretation .

Q. What strategies are recommended for assessing the compound’s stability under physiological conditions?

- Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and LCMS.

- Key Factors : Carboxylic acid groups may undergo esterification or decarboxylation; trifluoroethoxy moieties are generally stable but susceptible to enzymatic cleavage in biological matrices .

Q. How can researchers evaluate the compound’s potential as a kinase inhibitor or enzyme modulator?

- In Vitro Assays : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with purified enzymes. For cellular activity, employ luciferase reporters or Western blotting to assess target phosphorylation.

- Dose-Response Analysis : Generate IC₅₀ curves (1 nM–10 µM range) and validate selectivity against related enzymes .

Q. What computational tools are useful for predicting the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with target proteins (e.g., kinases). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the trifluoroethoxy moiety.

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability and conformational dynamics .

Methodological Notes

- Safety : Handle with PPE (gloves, goggles) due to potential hazards from carboxylic acids and fluorinated groups. Follow institutional guidelines for waste disposal .

- Data Reproducibility : Document reaction parameters (temperature, solvent purity, catalyst batch) meticulously, as trifluoroethoxy groups are sensitive to trace moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.